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Compound of Interest

Compound Name: GYKI 52466

Cat. No.: B1672566 Get Quote

GYKI 52466: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of

action, and pharmacological properties of GYKI 52466, a selective non-competitive antagonist

of AMPA receptors. The information is compiled from peer-reviewed scientific literature to

support research and development efforts in neuroscience and pharmacology.

Chemical Structure and Properties
GYKI 52466 is a 2,3-benzodiazepine derivative.[1] Unlike the classical 1,4-benzodiazepines

which act on GABA-A receptors, GYKI 52466 and its analogues do not share this mechanism

of action.[1] The compound is most commonly available as a hydrochloride or dihydrochloride

salt to improve its solubility in aqueous solutions.

Table 1: Chemical Identifiers for GYKI 52466
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Identifier Value

IUPAC Name
4-(8-Methyl-9H-[2][3]dioxolo[4,5-h][3]

[4]benzodiazepin-5-yl)aniline hydrochloride

Molecular Formula C₁₇H₁₅N₃O₂ · HCl (Hydrochloride)

Molecular Weight 329.79 g/mol (Hydrochloride)

CAS Number 102771-26-6 (Free Base)

SMILES
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=C

C=C(C=C4)N.Cl

InChIKey RUBSCPARMVJNKX-UHFFFAOYSA-N

Mechanism of Action: Allosteric Antagonism of
AMPA Receptors
GYKI 52466 functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors

that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1]

[4]

The antagonism is allosteric, meaning GYKI 52466 binds to a site on the AMPA receptor that is

distinct from the glutamate binding site.[4] This non-competitive nature of inhibition is a key

feature, as its efficacy is not surmounted by high concentrations of glutamate.[4] The binding of

GYKI 52466 induces a conformational change in the receptor that prevents the ion channel

from opening, even when glutamate is bound.[5] Studies have indicated that GYKI 52466 binds

to a novel recognition site for atypical benzodiazepines on non-NMDA receptors.[4] More

specifically, research on the GluA1 subunit of the AMPA receptor suggests that GYKI 52466
inhibits channel opening in a non-competitive fashion.[2][5]
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Mechanism of Action of GYKI 52466 at the AMPA Receptor
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GYKI 52466 Mechanism of Action

Pharmacological Activity and Quantitative Data
GYKI 52466 exhibits a range of pharmacological activities, including anticonvulsant, anxiolytic,

and neuroprotective effects, all stemming from its antagonism of AMPA receptors.

In Vitro Electrophysiology
Table 2: In Vitro Inhibitory Concentrations of GYKI 52466
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Preparation Agonist IC₅₀ Reference

Cultured Rat

Hippocampal Neurons
AMPA 11 µM

Donevan & Rogawski,

1993[4]

Cultured Rat

Hippocampal Neurons
Kainate 7.5 µM

Donevan & Rogawski,

1993[4]

Generic AMPA 10-20 µM Multiple Sources[1]

Generic Kainate ~450 µM Multiple Sources[1]

Generic NMDA >50 µM Multiple Sources[1]

In Vivo Anticonvulsant Activity
GYKI 52466 has demonstrated potent anticonvulsant effects in various animal models of

epilepsy.

Table 3: In Vivo Anticonvulsant Efficacy of GYKI 52466

Seizure
Model

Animal
Model

Route
Effective
Dose

Effect Reference

Maximal

Electroshock

(MES)

Mouse i.p. 10-20 mg/kg

Increased

seizure

threshold

Löscher et

al., 1994[6]

Pentylenetetr

azol (PTZ)
Mouse i.p. 10-20 mg/kg

Increased

seizure

threshold

Löscher et

al., 1994[6]

Kainic Acid-

Induced

Status

Epilepticus

Mouse i.p. 50 mg/kg (x2)

Terminated

ongoing

seizures

Rogawski et

al., 2000[3]

In Vivo Anxiolytic Activity
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Studies have also shown the anxiolytic-like properties of GYKI 52466 in rodent models of

anxiety.

Table 4: In Vivo Anxiolytic Efficacy of GYKI 52466

Anxiety Model Animal Model Route
Minimal
Effective Dose

Reference

Elevated Plus

Maze
Rat i.p. 0.01 mg/kg

Kapus et al.,

2008[7]

Light-Dark Test Mouse i.p. -
EGIS-8332

(analogue) active

Vogel Conflict

Test
Rat i.p. -

EGIS-9637

(analogue) active

Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in Cultured
Hippocampal Neurons
This protocol is based on the methodology described by Donevan & Rogawski (1993).[4]

Objective: To determine the inhibitory effect of GYKI 52466 on AMPA and kainate-induced

currents.

Methodology:

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH

7.4. Tetrodotoxin (0.5 µM) and bicuculline (10 µM) are included to block voltage-gated

sodium channels and GABA-A receptors, respectively.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, pH 7.2.

Neurons are voltage-clamped at -60 mV.

Drug Application:

Agonists (AMPA or kainate) are applied rapidly using a multi-barrel perfusion system.

GYKI 52466 is pre-applied for a set duration before co-application with the agonist.

Data Analysis:

The peak amplitude of the inward current induced by the agonist is measured in the

absence and presence of various concentrations of GYKI 52466.

Concentration-response curves are generated, and the IC₅₀ value is calculated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1672566?utm_src=pdf-body
https://www.benchchem.com/product/b1672566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for In Vitro Electrophysiology
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In Vitro Electrophysiology Workflow
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Kainic Acid-Induced Status Epilepticus Model
This protocol is based on the methodology described by Rogawski et al. (2000).[3]

Objective: To assess the efficacy of GYKI 52466 in terminating ongoing seizures.

Methodology:

Animal Model: Adult male Swiss-Webster mice are used.

Surgical Preparation: Epidural electrodes are implanted for electroencephalogram (EEG)

recording.

Seizure Induction:

Kainic acid (30-45 mg/kg) is administered intraperitoneally (i.p.) to induce status

epilepticus.

EEG and behavior are continuously monitored.

Drug Administration:

Once continuous seizure activity is established for 5 minutes, GYKI 52466 (50 mg/kg, i.p.)

is administered.

A second dose of GYKI 52466 (50 mg/kg, i.p.) is given 15 minutes after the first dose.

Outcome Measures:

The primary outcome is the termination of electrographic and behavioral seizure activity.

The duration of seizure control and any recurrence of seizures are also monitored.
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Workflow for In Vivo Seizure Model

Start

Implant EEG Electrodes
in Mice

Acclimatize Mice to
Recording Chamber

Record Baseline EEG

Administer Kainic Acid (i.p.)

Monitor for Onset of
Status Epilepticus

Continuous Seizures
for 5 min?

No

Administer GYKI 52466
(50 mg/kg, i.p.)

Yes

Administer Second Dose
of GYKI 52466 after 15 min

Monitor EEG and Behavior
for Seizure Termination

Analyze Seizure Duration
and Recurrence

End

Click to download full resolution via product page

In Vivo Seizure Model Workflow
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Summary and Future Directions
GYKI 52466 is a well-characterized and potent non-competitive antagonist of AMPA receptors.

Its distinct mechanism of action and pharmacological profile have made it an invaluable tool for

neuroscience research. The data presented in this guide highlight its potential as a lead

compound for the development of therapeutics for neurological disorders characterized by

excessive glutamatergic neurotransmission, such as epilepsy and anxiety. Future research

should continue to explore the therapeutic window of GYKI 52466 and its analogues, focusing

on optimizing efficacy while minimizing potential side effects. The detailed experimental

protocols provided herein can serve as a foundation for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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